molecular formula C9H11N3S2 B1335357 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-76-4

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1335357
M. Wt: 225.3 g/mol
InChI Key: JNRWERUYDGXLLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their potential biological activities. In the provided studies, different synthetic routes and starting materials are used to create various triazole compounds. For instance, one study describes the cyclization of potassium dithiocarbazinate with hydrazine hydrate to produce a basic nucleus, which is then condensed with benzaldehyde to form a Schiff base triazole derivative . Another study reports the synthesis of a novel compound by reacting a triazole thione with 2-(2,4-dichlorophenoxy)acetyl chloride, resulting in a crystal structure characterized by X-ray diffraction . These methods highlight the versatility of synthetic approaches for triazole derivatives.

Molecular Structure Analysis

The molecular structures of triazole derivatives are characterized using various techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a triazole derivative synthesized in one study is described as belonging to the triclinic system with specific dihedral angles between the triazole ring and substituted benzene rings . Another study uses quantum chemical calculations to predict the molecular geometry and vibrational frequencies of a triazole compound, which are found to be in good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of triazole derivatives is explored through their ability to undergo further chemical transformations. For instance, the synthesized Schiff base triazole derivative could potentially be used in further condensation reactions due to the presence of an amino group . Additionally, the study of S-substituted derivatives of triazole thiones involves reactions with various halides and halogen-containing compounds, demonstrating the triazole ring's nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are investigated to understand their potential applications. The study of a triazole derivative's energy profile in different solvent media using density functional theory (DFT) calculations provides insight into its conformational flexibility and energetic behavior . The antioxidant activity of S-substituted triazole derivatives is also assessed, with one compound showing significant free radical scavenging activity . These properties are crucial for the development of triazole-based drugs.

Scientific Research Applications

Synthesis and Biological Potential

The synthesis of heterocyclic compounds, particularly those involving 1,2,4-triazole, is a significant area of interest due to their potential in creating new drugs with a broad spectrum of action. A study by Hotsulia and Fedotov (2019) focused on optimizing the synthesis conditions and investigating the properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. The process involved several stages, starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate and proceeding through various chemical reactions to obtain the final compounds. The structures of these compounds were confirmed using several analytical methods, and their properties were investigated, suggesting their potential for a wide range of biological activities Hotsulia & Fedotov, 2019.

Pharmacokinetic Parameters and Bioavailability

In another study, Ohloblina, Bushuieva, and Parchenko (2022) examined the introduction of new domestic medicines into medical and veterinary practice, emphasizing the importance of 1,2,4-triazole derivatives. The research highlighted the wide spectrum of biological activity of specific 1,2,4-triazole derivatives and noted the necessity for further research to understand their properties and potential applications in treating fungal diseases Ohloblina, Bushuieva, & Parchenko, 2022.

Antimicrobial Activities and Pharmaceutical Applications

Antimicrobial Activity Studies

Bayrak et al. (2009) conducted research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds showed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents Bayrak et al., 2009.

Antioxidant and Analgesic Activities

Another study by Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. The synthesized compounds were screened for their analgesic and antioxidant activities, revealing significant properties in both domains. This study indicates the potential of these compounds in developing new pharmaceutical agents with analgesic and antioxidant effects Karrouchi et al., 2016.

Future Directions

The study of new triazole derivatives is a vibrant field of research, given their wide range of biological activities. Future research could explore the synthesis of this compound, its reactivity, its potential biological activities, and its safety profile .

properties

IUPAC Name

3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRWERUYDGXLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404720
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588674-76-4
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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